Ginsenoside Rc
説明
Ginsenoside Rc is one of the major Ginsenosides from Panax ginseng . It enhances GABA receptor A (GABAA)-mediated ion channel currents and inhibits the expression of TNF-α and IL-1β . It is a bioactive constituent of the plant genus Panax ginseng and belongs to the class of protopanaxadiol-type saponins . It plays an important role in disease prevention due to its potential physiological activity .
Synthesis Analysis
A rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Ginsenoside Rc, in white and red Panax ginseng was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) . The mobile phase of water and methanol containing 0.1% formic acid and HSS T3 C18 analytical column was used for the chromatographic separation .
Molecular Structure Analysis
The molecular structure of Ginsenoside Rc is complex and includes a variety of functional groups . The structure is characterized by a dammarane skeleton, which is a type of triterpenoid .
Chemical Reactions Analysis
Ginsenoside Rc has been shown to undergo various chemical reactions. For example, a β-glucosidase from Armillaria mellea mycelia was found to hydrolyze Ginsenoside Rc, producing Ginsenoside Rd and compound Mc1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ginsenoside Rc include a melting point of 201–203°C, a boiling point of 1011.8 ± 65.0°C, a density of 1.38 ± 0.1 g/cm^3, and an acidity coefficient of 12.85 ± 0.70 .
科学的研究の応用
Alleviating Oxidative Stress-Induced Muscle Atrophy
Ginsenoside Rc (gRc) has been found to alleviate oxidative stress-induced muscle atrophy . It has been shown to suppress hydrogen peroxide (H2O2)-induced cytotoxicity, intracellular reactive oxygen species (ROS), and mitochondrial superoxide production . It also restores peroxisome proliferator-activated receptor-gamma co-activator 1α (PGC-1α) promoter activity and increases ATP synthesis .
Promoting Bone Formation in Osteoporosis
Ginsenoside Rc has been shown to promote bone formation in ovariectomy-induced osteoporosis . It significantly inhibited the decrease in bone mineral density, bone volumetric fraction, and trabecular number, and the increase in trabecular separation . It also enhances the microstructure of trabecular bone and promotes the expression of bone formation-related genes .
Anti-Inflammatory Properties
Ginsenoside Rc has been reported to have remarkable anti-inflammatory effects . However, the specific mechanisms and applications of these anti-inflammatory properties are still under investigation.
Anti-Oxidation Properties
Ginsenoside Rc has been found to have significant anti-oxidation properties . These properties could potentially be used in the treatment of diseases caused by oxidative stress.
Antitumor Properties
Ginsenoside Rc has been reported to have antitumor properties . Further research is needed to explore its potential applications in cancer treatment.
Lipid-Lowering Activities
Ginsenoside Rc has been found to have lipid-lowering activities . This suggests that it could potentially be used in the treatment of diseases related to high cholesterol levels.
Prevention of Diabetes
Ginsenoside Rc has been reported to have properties that could potentially prevent diabetes . Further research is needed to confirm these findings and explore potential applications.
Protection of the Nervous System
Ginsenoside Rc has been found to have properties that protect the nervous system . This suggests that it could potentially be used in the treatment of neurological disorders.
Safety And Hazards
将来の方向性
Future research on Ginsenoside Rc could focus on its potential as a treatment for muscle loss and weakness . Additionally, its effects on bone remodeling could be explored for novel drug development .
Relevant Papers
Several papers have been published on Ginsenoside Rc, including studies on its promotion of bone formation in ovariectomy-induced osteoporosis , its attenuation of myocardial ischaemic injury , and its pharmacological properties .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-68-45-41(65)36(60)28(21-56)69-45)24-11-16-52(7)33(24)25(57)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)35(59)27(20-55)71-48)74-46-42(66)38(62)34(58)26(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28-,29+,30-,31+,32-,33-,34+,35+,36-,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,50-,51+,52+,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPEKQWFDWQLI-LUQKBWBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H90O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911542 | |
Record name | Ginsenoside Rc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60911542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Rc | |
CAS RN |
11021-14-0 | |
Record name | Ginsenoside Rc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11021-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Rc | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011021140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside Rc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60911542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20-[(6-O-α-L-arabinofuranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GINSENOSIDE RC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K83B0L786 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。